![molecular formula C5H10FNO B3013557 (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine CAS No. 1422188-16-6](/img/structure/B3013557.png)
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine
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Overview
Description
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is a chiral compound with the molecular formula C5H10FNO It is a fluorinated derivative of tetrahydropyran, featuring both an amine and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as tetrahydropyran.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification steps to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
The compound (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is a fluorinated amine that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural similarity to naturally occurring compounds allows it to be utilized in the synthesis of bioactive molecules. Notably, the introduction of fluorine can enhance metabolic stability and bioavailability.
Case Study: Synthesis of Antiviral Agents
Research has shown that derivatives of tetrahydropyran structures exhibit antiviral activity. A study synthesized various analogs of this compound, leading to compounds that demonstrated significant activity against viral infections such as influenza and HIV .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Data Table: Reactivity Profile
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | Room temperature, DMF | 85 | |
Cycloaddition | 100 °C, under argon atmosphere | 90 | |
Reduction | LiAlH4 in THF | 95 |
Biological Studies
Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine into this compound has been linked to enhanced binding affinity to biological targets.
Case Study: Enzyme Inhibition
A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications .
Material Science
The compound has also been explored for its potential use in developing new materials due to its unique properties. Its ability to form stable complexes with metals makes it a candidate for catalysis and material enhancement.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity or receptor interactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
(3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolide: A compound with similar stereochemistry but different functional groups.
(2R,3S,4R)-4-(Fluoroacetyl)-3-Methyltetrahydro-2-Furanyl Acetate: Another fluorinated tetrahydrofuran derivative.
Uniqueness: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is unique due to its specific combination of fluorine and amine substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine is a fluorinated compound with a tetrahydropyran ring structure, notable for its potential biological activities. The presence of a fluorine atom and an amine group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. This compound features:
- Tetrahydropyran Ring : A six-membered cyclic ether with five carbon atoms and one nitrogen atom.
- Fluorine Substituent : Located at the 3-position, influencing the compound's reactivity and binding affinity.
- Amine Group : Positioned at the 4-position, which may interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom can modulate the compound's binding affinity to enzymes or receptors, potentially affecting their activity. However, detailed studies are required to elucidate the precise pathways involved in its biological effects.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
- Monoamine Transport Inhibition : The compound has shown potential in inhibiting the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This triple uptake inhibition (TUI) suggests its relevance in treating mood disorders and other neuropsychiatric conditions.
- Antitumor Activity : Research indicates that compounds similar to this compound may possess antitumor properties by modulating signaling pathways associated with cancer cell proliferation .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine | CHFNO | Different stereochemistry; potential for varied activity |
4-Aminotetrahydrofuran | CHNO | Lacks fluorine; simpler structure |
2-Aminotetrahydropyran | CHNO | Similar ring structure but different functional groups |
This table highlights how this compound stands out due to its specific stereochemistry and functional groups that may enhance its biological activity compared to others.
Case Studies
Several case studies have explored the biological implications of this compound:
- Neurotransmitter Uptake Studies : In vitro experiments demonstrated that this compound effectively inhibits monoamine transporters, suggesting its potential role as an antidepressant or anxiolytic agent.
- Anticancer Research : Preliminary findings indicate that derivatives of this compound may inhibit tumor growth in specific cancer cell lines by targeting pathways involved in cell cycle regulation .
Properties
IUPAC Name |
(3S,4R)-3-fluorooxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWSYKYQHQVELW-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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